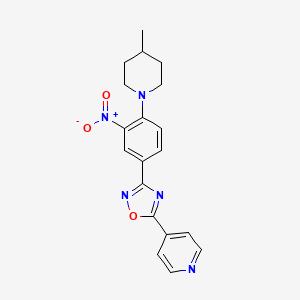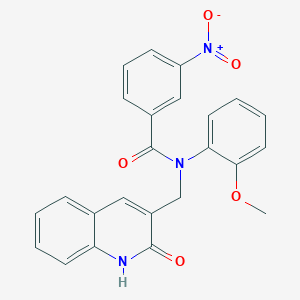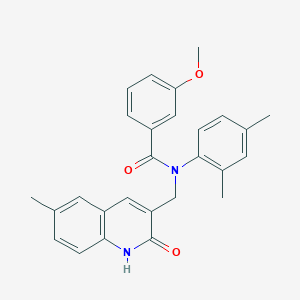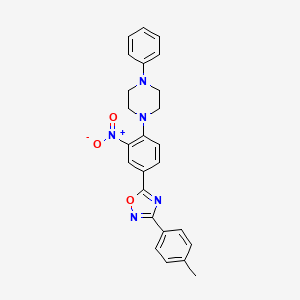
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. However, further studies are required to fully understand its effects on various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole. These include:
1. Further studies on its mechanism of action and its effects on various biological systems.
2. Development of new derivatives with improved solubility and biological activity.
3. Studies on its potential use as a fluorescent probe and in the development of new materials.
4. Investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders.
5. Studies on its potential use as a pesticide and in the development of new antimicrobial agents.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, and biological effects have been extensively studied, and there are several future directions for its further investigation.
Synthesemethoden
The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-phenylpiperazin-1-yl)aniline with p-tolylacetic acid in the presence of phosphorus oxychloride and subsequent reaction with nitroguanidine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(p-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as a fluorescent probe and in the development of new materials.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-18-7-9-19(10-8-18)24-26-25(33-27-24)20-11-12-22(23(17-20)30(31)32)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGXNQHEIVJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

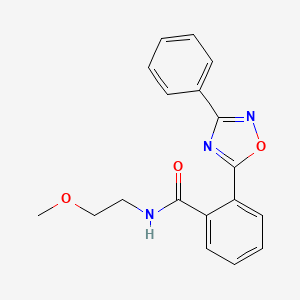

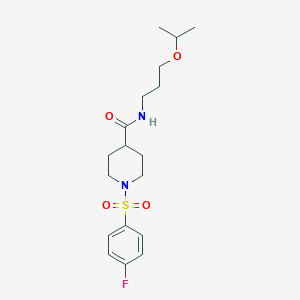

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
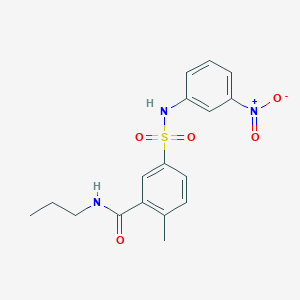
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
